molecular formula C8H9N5S B3339715 3-[5-(methylsulfanyl)-1H-1,2,3,4-tetrazol-1-yl]aniline CAS No. 1173146-92-3

3-[5-(methylsulfanyl)-1H-1,2,3,4-tetrazol-1-yl]aniline

Cat. No.: B3339715
CAS No.: 1173146-92-3
M. Wt: 207.26 g/mol
InChI Key: AWOZMYKEBAMZQC-UHFFFAOYSA-N
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Description

3-[5-(Methylsulfanyl)-1H-1,2,3,4-tetrazol-1-yl]aniline is a heterocyclic aromatic compound featuring a tetrazole ring substituted with a methylsulfanyl (-SMe) group at the 5-position and an aniline moiety at the 1-position. This compound is commercially available (CymitQuimica, 2025) and is utilized in organic synthesis and materials science due to its unique electronic and steric properties . Its structure combines the electron-rich tetrazole ring (known for high nitrogen content and π-conjugation) with the nucleophilic aniline group, making it a versatile building block for pharmaceuticals, agrochemicals, and coordination polymers.

Properties

IUPAC Name

3-(5-methylsulfanyltetrazol-1-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5S/c1-14-8-10-11-12-13(8)7-4-2-3-6(9)5-7/h2-5H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWOZMYKEBAMZQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=NN1C2=CC=CC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(methylsulfanyl)-1H-1,2,3,4-tetrazol-1-yl]aniline typically involves the formation of the tetrazole ring followed by the introduction of the methylsulfanyl group and the aniline moiety. One common method involves the cyclization of appropriate precursors under controlled conditions to form the tetrazole ring. The methylsulfanyl group can be introduced via nucleophilic substitution reactions, and the aniline moiety can be attached through various coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow methods may be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

3-[5-(methylsulfanyl)-1H-1,2,3,4-tetrazol-1-yl]aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of a nitro group results in the corresponding amine .

Scientific Research Applications

3-[5-(methylsulfanyl)-1H-1,2,3,4-tetrazol-1-yl]aniline has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[5-(methylsulfanyl)-1H-1,2,3,4-tetrazol-1-yl]aniline involves its interaction with specific molecular targets and pathways. The tetrazole ring and the aniline moiety can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula : C₈H₉N₅S
  • Molecular Weight : 215.26 g/mol (calculated)
  • CAS Number: Not explicitly provided in the evidence, but analogs like 2-methyl-3-(1H-tetrazol-1-yl)aniline (CAS 750599-22-5) suggest structural similarities .

Comparison with Similar Compounds

The compound belongs to a family of tetrazole-aniline derivatives, which vary in substituents on the tetrazole ring and the aniline moiety. Below is a detailed comparison with structurally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
3-[5-(Methylsulfanyl)-1H-tetrazol-1-yl]aniline C₈H₉N₅S 215.26 -SMe at 5-position of tetrazole High lipophilicity; potential ligand for coordination polymers
2-Methyl-3-(1H-tetrazol-1-yl)aniline C₈H₉N₅ 175.19 -CH₃ at 2-position of aniline Simpler structure; used in medicinal chemistry
N,N-Dimethyl-4-[5-({[4-(trifluoromethoxy)phenyl]methyl}sulfanyl)-1H-tetrazol-1-yl]aniline C₁₈H₁₈F₃N₅O₂S 433.43 -CF₃O-benzylsulfanyl at 5-position; -NMe₂ at 4-position Enhanced electronic effects; potential agrochemical applications
4-(1H-Tetrazol-1-yl)-N-[1-(thiophen-2-yl)propyl]aniline C₁₄H₁₅N₅S 285.37 Thiophene-propyl group at aniline Heterocyclic integration; possible antimicrobial activity

Key Differences and Implications:

Substituent Effects on Reactivity :

  • The methylsulfanyl (-SMe) group in the target compound increases lipophilicity compared to the methyl (-CH₃) group in 2-methyl-3-(1H-tetrazol-1-yl)aniline . This enhances membrane permeability, making it more suitable for biological applications.
  • The trifluoromethoxy (-OCF₃) group in the N,N-dimethyl derivative introduces strong electron-withdrawing effects, altering redox properties and binding affinity in catalytic or receptor-targeting applications .

Biological Activity :

  • While direct data on the target compound’s bioactivity is absent, analogs like 4-(1H-tetrazol-1-yl)-N-[1-(thiophen-2-yl)propyl]aniline (with a thiophene group) suggest that sulfur-containing substituents may enhance antimicrobial properties, as seen in triazole-thiophene hybrids .

Synthetic Utility :

  • The methylsulfanyl group can act as a leaving group in nucleophilic substitution reactions, enabling modular derivatization. In contrast, the methyl group in 2-methyl-3-(1H-tetrazol-1-yl)aniline limits such reactivity .
  • The N,N-dimethyl derivative’s synthesis (via diazotization and reduction steps, as in ) highlights the adaptability of tetrazole-aniline frameworks in multistep syntheses .

Coordination Chemistry: Tetrazole rings are known to coordinate with metal ions (e.g., in porous coordination polymers) .

Biological Activity

3-[5-(methylsulfanyl)-1H-1,2,3,4-tetrazol-1-yl]aniline is a chemical compound with the molecular formula C8H9N5S. It features a tetrazole ring substituted with a methylsulfanyl group and an aniline moiety. This unique structure endows the compound with various biological activities that have been explored in recent research.

  • Molecular Weight : 207.26 g/mol
  • IUPAC Name : 3-(5-methylsulfanyltetrazol-1-yl)aniline
  • CAS Number : 1173146-92-3

The biological activity of this compound is largely attributed to its interaction with specific enzymes and receptors in biological systems. The tetrazole ring and aniline moiety can modulate biochemical pathways, potentially leading to inhibition or activation of various cellular processes.

Antitumor Activity

Research has indicated that compounds containing tetrazole rings exhibit significant antitumor properties. For example, derivatives of tetrazole have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)
This compoundA549 (lung)Not reported
Similar Tetrazole DerivativeHeLa (cervical)0.054
Similar Tetrazole DerivativeDU-145 (prostate)0.048

Studies have shown that the presence of electron-donating groups in the phenyl ring enhances cytotoxicity against cancer cells .

Antibacterial Activity

The antibacterial potential of compounds with similar structures has been evaluated using the dilution method against Gram-positive and Gram-negative bacteria. The results indicate that modifications in the tetrazole structure can significantly influence antibacterial efficacy:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coliNot reported
Related CompoundStaphylococcus aureusSignificantly active

The presence of specific functional groups on the phenyl ring has been linked to enhanced antibacterial activity .

Study 1: Antitumor Efficacy

In a recent study focusing on the antitumor efficacy of tetrazole derivatives, compounds were synthesized and tested against several human cancer cell lines including A549 and MCF-7. The study demonstrated that modifications to the tetrazole structure could lead to increased potency against these cancer types. For instance, a derivative with a methyl group at position 4 of the phenyl ring exhibited an IC50 value significantly lower than standard chemotherapeutic agents like doxorubicin .

Study 2: Mechanistic Insights

Another investigation into the mechanism of action revealed that the compound interacts with tubulin polymerization pathways, inhibiting mitosis in cancer cells. Molecular dynamics simulations indicated that the compound binds effectively to the colchicine site on β-tubulin, suggesting a potential pathway for its antitumor activity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-[5-(methylsulfanyl)-1H-tetrazol-1-yl]aniline, and what reaction conditions optimize yield?

  • Methodological Answer : The synthesis typically involves a multi-step process starting with azide-alkyne cycloaddition (click chemistry) to form the tetrazole ring. For example, copper-catalyzed reactions between an azide precursor (e.g., methylsulfanyl-substituted azide) and an alkyne-functionalized aniline derivative are commonly employed. Subsequent purification via column chromatography and recrystallization ensures high purity. Reaction parameters such as temperature (25–60°C), solvent (DMF or THF), and catalyst loading (1–5 mol% CuI) critically influence yield .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm substituent positions on the tetrazole and aniline moieties. The methylsulfanyl group’s singlet in 1^1H NMR (~δ 2.5 ppm) and distinct aromatic signals aid structural validation.
  • X-ray Diffraction (XRD) : Single-crystal XRD resolves bond lengths and angles, particularly the tetrazole ring’s planarity and sulfur-methyl bond geometry. SHELXL refinement ensures accuracy in structural parameters .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported biological activities of this compound?

  • Methodological Answer : Discrepancies in bioactivity data (e.g., antimicrobial vs. anticancer efficacy) may arise from substituent effects or assay variability. Molecular docking studies using software like AutoDock Vina can predict binding affinities to target proteins (e.g., fungal CYP51 or human kinases). Pairing this with structure-activity relationship (SAR) analysis of analogs (e.g., fluorinated or methoxy-substituted derivatives) identifies critical functional groups .

Q. What strategies mitigate challenges in crystallizing 3-[5-(methylsulfanyl)-1H-tetrazol-1-yl]aniline for XRD studies?

  • Methodological Answer : Slow evaporation from polar aprotic solvents (e.g., DMSO/EtOH mixtures) promotes crystal growth. For twinned or low-resolution data, SHELXL’s twin refinement tools and the HKL-3000 suite improve data processing. High-pressure crystallization or co-crystallization with stabilizing agents (e.g., cyclodextrins) may enhance crystal quality .

Q. How do electronic effects of the methylsulfanyl group influence reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-donating methylsulfanyl group increases electron density at the tetrazole ring, enhancing nucleophilic aromatic substitution (SNAr) reactivity. For Suzuki-Miyaura couplings, DFT calculations (e.g., using Gaussian 09) predict activation energies, while controlled Pd catalyst loading (0.5–2 mol%) minimizes side reactions. Comparative studies with des-methylsulfanyl analogs validate electronic contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[5-(methylsulfanyl)-1H-1,2,3,4-tetrazol-1-yl]aniline
Reactant of Route 2
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3-[5-(methylsulfanyl)-1H-1,2,3,4-tetrazol-1-yl]aniline

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